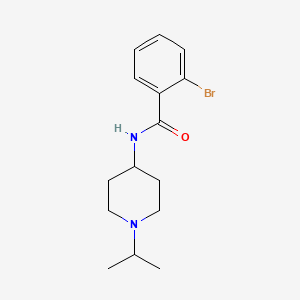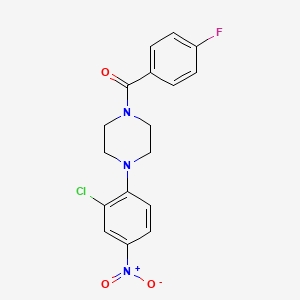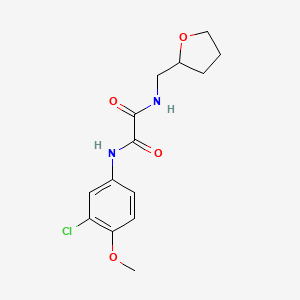![molecular formula C22H22O3 B5220616 1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)
1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related naphthalene compounds often involves reactions between different phenols and naphthalene derivatives. For instance, a study by Alphen and Drost (2010) describes the formation of 1-(x-hydroxyphenyl)-naphthalene through the reaction of phenol with diazotized 1-aminonaphthalene or from naphthalene-1-diazonium chloride (Alphen & Drost, 2010). Similar methodologies could potentially be applied to synthesize 1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene.
Molecular Structure Analysis
The molecular structure of compounds like this compound can be characterized using techniques such as FTIR, NMR, and XRD. Patil et al. (2021) used these methods to study the structure of a similar compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (Patil et al., 2021).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, as described by Hattori et al. (1994) in their study of 1-methoxy-2-(diphenylphosphinyl)naphthalene (Hattori et al., 1994). Such reactions are crucial in understanding the reactivity and potential applications of this compound.
Physical Properties Analysis
The physical properties of naphthalene derivatives, like melting and boiling points, solubility, and crystalline structure, can be determined through various analytical techniques. Shruthi et al. (2019) conducted such an analysis on a related compound (Shruthi et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other chemicals, are essential aspects of these compounds. For example, Wang et al. (2007) investigated the reaction products of naphthalene and its derivatives with OH radicals, providing insight into their chemical behavior (Wang, Atkinson, & Arey, 2007).
Mécanisme D'action
Target of Action
The compound “1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene” is a derivative of eugenol . Eugenol, also known as 4-allyl-2-methoxyphenol, is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants and has shown to display a wide range of biological activities .
Mode of Action
Eugenol, from which this compound is derived, interacts with its targets by binding to their active sites, leading to changes in their function . This interaction can result in the inhibition or activation of the target, depending on the specific biological context .
Biochemical Pathways
Eugenol and its derivatives are known to affect several biochemical pathways related to inflammation, pain, and microbial infections . These include the cyclooxygenase pathway, the lipoxygenase pathway, and various signaling pathways involved in immune response .
Result of Action
Based on the known effects of eugenol, this compound may have anti-inflammatory, analgesic, and antimicrobial effects . These effects are likely to result from the compound’s interaction with its targets and its impact on various biochemical pathways .
Propriétés
IUPAC Name |
1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-3-7-17-12-13-21(22(16-17)23-2)25-15-14-24-20-11-6-9-18-8-4-5-10-19(18)20/h3-6,8-13,16H,1,7,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOALFFFMCSZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)

![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)


![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5220597.png)

![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)
![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)
